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Compound of Interest

Compound Name: 1-tert-Butyl-4-nitrobenzene

Cat. No.: B7778554 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 1-tert-Butyl-4-nitrobenzene

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for 1-tert-Butyl-4-nitrobenzene. It is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis. This

document presents quantitative data in structured tables, details experimental methodologies,

and includes a workflow diagram for the spectroscopic analysis of the compound.

Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 1-tert-
Butyl-4-nitrobenzene.

¹H NMR Data
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~8.25 Doublet 2H ~9.0
Ar-H (ortho to

NO₂)

~7.56 Doublet 2H ~9.0
Ar-H (meta to

NO₂)

1.34 Singlet 9H - -C(CH₃)₃
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Note: The chemical shifts for the aromatic protons are approximate and are based on the

analysis of nitrobenzene, as specific high-resolution data for 1-tert-Butyl-4-nitrobenzene was

not explicitly found in the search results. The pattern is expected to be an AA'BB' system.

¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~148.3 Ar-C (ipso to NO₂)

~150.0 Ar-C (ipso to -C(CH₃)₃)

~129.4 Ar-C (meta to NO₂)

~123.5 Ar-C (ortho to NO₂)

~35.0 -C(CH₃)₃

~31.0 -C(CH₃)₃

Note: The chemical shifts are approximate and based on data for nitrobenzene and related

substituted benzenes. The instrument mentioned for a known spectrum is a Bruker WP-80.[1]

Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment

~3100-3000 Medium-Weak Aromatic C-H Stretch[2]

~2960 Strong
Aliphatic C-H Stretch (-

C(CH₃)₃)

~1600-1585 Medium Aromatic C=C Stretch[2]

~1520 Strong Asymmetric NO₂ Stretch

~1470 Medium Aromatic C=C Stretch[2]

~1345 Strong Symmetric NO₂ Stretch

~900-675 Strong C-H Out-of-plane Bending[2]
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Note: The listed frequencies are characteristic for the functional groups present in 1-tert-Butyl-
4-nitrobenzene. Specific peak values can be obtained from the gas-phase IR spectrum

available on the NIST WebBook.[3][4]

Experimental Protocols
NMR Spectroscopy
2.1.1. Sample Preparation

A standard protocol for preparing a sample for NMR analysis involves dissolving approximately

5-25 mg of 1-tert-Butyl-4-nitrobenzene in a suitable deuterated solvent.[5][6] Common

solvents for non-polar aromatic compounds include chloroform-d (CDCl₃) or benzene-d₆.[6]

The solvent should be of high purity to avoid extraneous signals in the spectrum. The sample is

dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[6] A

small amount of a reference standard, such as tetramethylsilane (TMS), is often added to

calibrate the chemical shift scale to 0 ppm.

2.1.2. Data Acquisition

The NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker WP-80 or

a more modern equivalent.[1] For ¹H NMR, a sufficient number of scans are acquired to obtain

a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance and

sensitivity, a larger number of scans and a more concentrated sample (50-100 mg) are typically

required.[6] Proton-decoupled ¹³C NMR is the standard experiment to simplify the spectrum to

single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation

For Fourier Transform Infrared (FTIR) spectroscopy, 1-tert-Butyl-4-nitrobenzene, which is a

liquid at room temperature, can be analyzed as a neat film.[1] A drop of the neat liquid is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin

film. Alternatively, a solution can be prepared by dissolving the compound in a solvent that has

minimal IR absorption in the regions of interest, such as carbon tetrachloride (CCl₄). For solid

samples, a Nujol mull or a KBr pellet can be prepared.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b7778554?utm_src=pdf-body
https://www.benchchem.com/product/b7778554?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3282562&Units=SI&Mask=384
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3282562&Units=SI&Mask=2FF
https://www.benchchem.com/product/b7778554?utm_src=pdf-body
https://nmr.chem.umn.edu/samprep.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://pubchem.ncbi.nlm.nih.gov/compound/1-tert-Butyl-4-nitrobenzene
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/product/b7778554?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-tert-Butyl-4-nitrobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7778554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.2.2. Data Acquisition

The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

A background spectrum of the empty sample holder (or the solvent) is first recorded and

automatically subtracted from the sample spectrum. The spectrum is typically scanned over the

mid-infrared range of 4000 to 400 cm⁻¹.[7] The resulting spectrum is a plot of percent

transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow Diagram
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-tert-
Butyl-4-nitrobenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-tert-Butyl-4-nitrobenzene
https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://www.benchchem.com/product/b7778554?utm_src=pdf-body
https://www.benchchem.com/product/b7778554?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7778554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow for 1-tert-Butyl-4-nitrobenzene
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Caption: Workflow for NMR and IR spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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